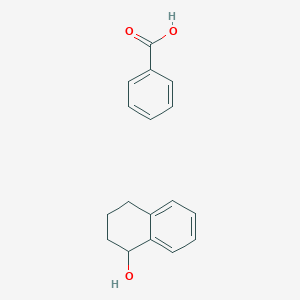
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C17H16O3 It is a derivative of benzoic acid and 1,2,3,4-tetrahydronaphthalen-1-ol, combining the properties of both aromatic carboxylic acids and cyclic alcohols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1,2,3,4-tetrahydronaphthalen-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by its subsequent reaction with benzoic acid. This process can be optimized for large-scale production by using efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a fully saturated cyclic compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives or ketones.
Reduction: Formation of fully saturated cyclic compounds.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: A similar compound lacking the benzoic acid moiety.
Benzoic Acid: A simpler aromatic carboxylic acid without the cyclic alcohol structure.
Tetralin: A fully hydrogenated derivative of naphthalene.
Uniqueness
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its combination of an aromatic carboxylic acid and a cyclic alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propriétés
Numéro CAS |
109037-21-0 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C7H6O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;8-7(9)6-4-2-1-3-5-6/h1-2,4,6,10-11H,3,5,7H2;1-5H,(H,8,9) |
Clé InChI |
ZCKYLBPVMIMXQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


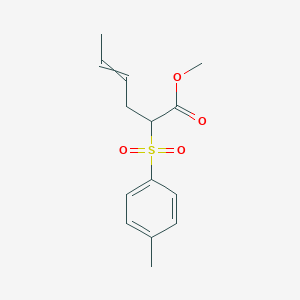
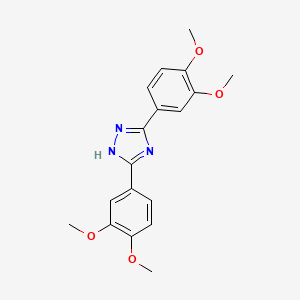
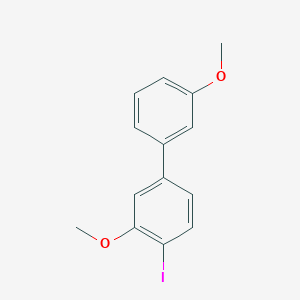
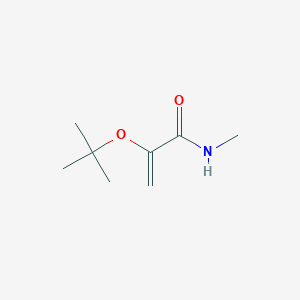
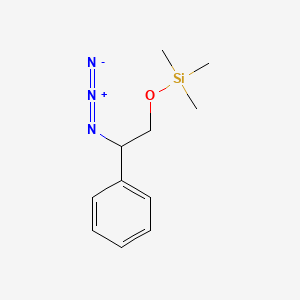
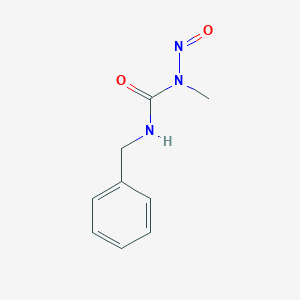
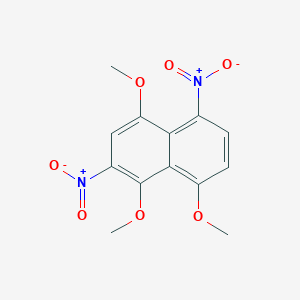

![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
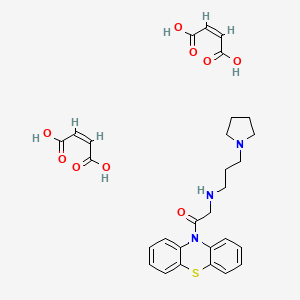
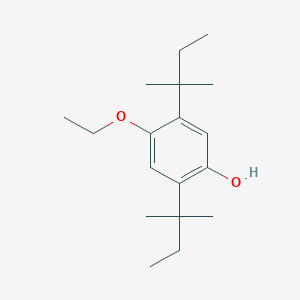
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
